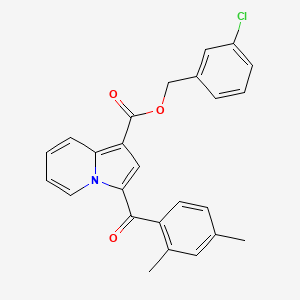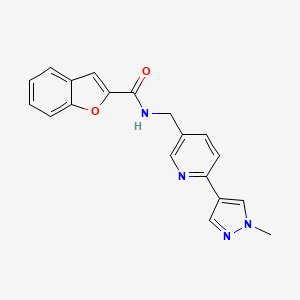
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, also known as MPB-839, is a novel small molecule that has been developed for its potential therapeutic applications in various diseases. MPB-839 has been found to exhibit potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Scientific Research Applications
Synthesis and Reactivity
This compound, related to pyrazole and benzofuran derivatives, has been explored for its synthetic versatility and reactivity. Studies have shown that pyrazole derivatives can undergo functionalization reactions, leading to the formation of various structurally diverse compounds. For instance, reactions of pyrazole carboxylic acid with diamines have been demonstrated to yield corresponding carboxamides and carboxylates with good yields, highlighting the compound's utility in synthetic organic chemistry (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Biological Activities
Research into the biological activities of pyrazole and benzofuran derivatives has shown promising results. For example, benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity, showing potent inhibition, which could be relevant in the treatment of neurodegenerative diseases like Alzheimer's (Fahimeh Abedinifar et al., 2018). Additionally, the luminescence properties of certain aromatic carboxylic acid derivatives have been studied, revealing their potential in materials science for their strong luminescence intensity and high thermal stability (R. Tang, Chunjing Tang, Changwei Tang, 2011).
Molecular Docking and Theoretical Studies
Theoretical and computational studies on pyrazole derivatives have provided insights into their interactions with biological targets. Molecular docking studies have been performed to understand the binding models of these compounds with enzymes and receptors, aiding in the design of compounds with enhanced biological activities. For example, molecular docking studies of pyrazole-5-carboxamide chalcone hybrids have revealed their potential as antibacterial, anti-inflammatory, and antioxidant agents (R. Sribalan et al., 2016).
Antifungal and Antibacterial Activities
Pyrazolopyridine derivatives have been synthesized and tested for their antifungal and antibacterial activities, showing moderate to good efficacy against various strains. This highlights the potential of such compounds in developing new antimicrobial agents (N. Panda, S. Karmakar, A. K. Jena, 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to target kinases such as mps1, mapkapk2, and p70s6kβ/s6k2 . These kinases play crucial roles in cell division and growth, making them potential therapeutic targets for various malignancies .
Mode of Action
It’s known that similar compounds interact with their targets through a process called nucleophilic aromatic substitution . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Given that similar compounds target kinases, it’s likely that this compound affects pathways related to cell division and growth .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Given that similar compounds target kinases, it’s likely that this compound could inhibit cell division and growth .
Action Environment
Similar compounds are known to be amphoteric in nature, showing both acidic and basic properties , which could potentially be influenced by the pH of the environment.
properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-23-12-15(11-22-23)16-7-6-13(9-20-16)10-21-19(24)18-8-14-4-2-3-5-17(14)25-18/h2-9,11-12H,10H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCSHHXWOIELX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)

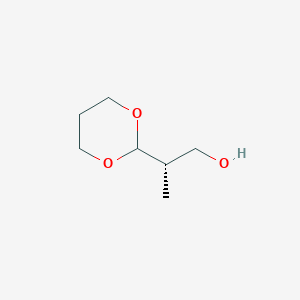
![ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2413632.png)
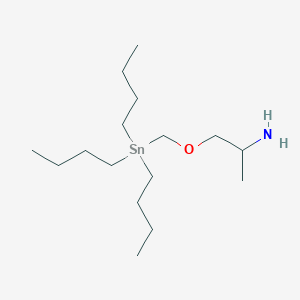

![2-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic Acid](/img/structure/B2413640.png)
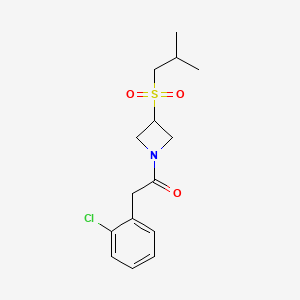

![2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2413643.png)
![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)
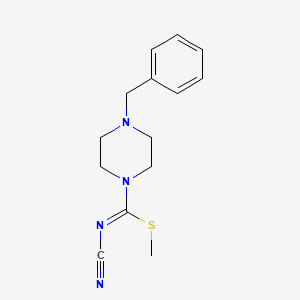
![2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2413650.png)
